N-omega-Methyl L-norarginine, also known as N-omega-nitro-L-arginine methyl ester, is an organic compound classified within the arginine derivatives. It is primarily recognized for its role as a nitric oxide synthase inhibitor, which has significant implications in various physiological processes, particularly in vascular biology. This compound has been investigated for therapeutic applications, including the treatment of hypotension and spinal cord injuries, due to its ability to modulate nitric oxide production, a crucial signaling molecule in the cardiovascular system .
N-omega-Methyl L-norarginine is synthesized from L-arginine, an amino acid that serves as a precursor for nitric oxide synthesis. The compound belongs to a broader class of organic compounds known as amino acids and derivatives, specifically those that contain modifications to the arginine structure. Its classification as a small molecule makes it suitable for various pharmacological applications .
The synthesis of N-omega-Methyl L-norarginine typically involves the nitration of L-arginine derivatives, followed by methylation. A common method includes:
Recent studies have explored the synthesis of this compound adsorbed onto reduced graphene oxide sheets, enhancing its stability and potential delivery mechanisms in therapeutic contexts .
N-omega-Methyl L-norarginine has a molecular formula of C₇H₁₅N₅O₄ and a molecular weight of approximately 233.228 g/mol. Its structure features:
The IUPAC name for this compound is methyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate, reflecting its complex structure .
N-omega-Methyl L-norarginine acts primarily as an inhibitor of nitric oxide synthase enzymes. Its mechanism involves competitive inhibition where it competes with L-arginine for binding sites on nitric oxide synthases. This inhibition leads to decreased production of nitric oxide, affecting various biological pathways including:
The mechanism by which N-omega-Methyl L-norarginine exerts its effects involves:
This mechanism underlies its potential therapeutic uses in conditions characterized by excessive vasodilation or impaired blood flow .
N-omega-Methyl L-norarginine exhibits several notable physical and chemical properties:
Relevant data includes:
N-omega-Methyl L-norarginine has several scientific applications:
Nω-Methyl L-norarginine (C₆H₁₄N₄O₂; MW 174.204 g/mol) is a modified L-arginine derivative characterized by a shortened carbon backbone and methylation at the terminal guanidino nitrogen. Its IUPAC name is (2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid, confirming the (S)-configuration at the α-carbon, which preserves its chiral nature and biological relevance as an L-enantiomer [2]. The structural simplification—removing one methylene group from arginine's side chain—distinguishes it from analogs like L-NMMA. Key identifiers include:
The planar guanidino group and methyl substitution (Nω-methyl) create steric constraints that influence interactions with enzyme active sites, particularly nitric oxide synthase (NOS). The molecule adopts extended conformations in solution, stabilized by intramolecular hydrogen bonding between the carboxylate and guanidino groups [2] [3].
Table 1: Stereochemical and Structural Descriptors
Property | Value/Descriptor |
---|---|
Molecular formula | C₆H₁₄N₄O₂ |
Chiral centers | Cα (S-configuration) |
Absolute configuration | L-enantiomer |
Key functional groups | Carboxylate, α-amino, Nω-methylguanidino |
Conformational flexibility | Moderate (side chain rotation ~120°) |
Nω-Methyl L-norarginine exhibits high solubility in water (≥50 mg/mL) due to its zwitterionic nature, with protonation states varying by pH: the carboxylate group (pKa ~2.5), α-amino group (pKa ~9.8), and guanidino moiety (pKa ~12.4) [2]. It remains stable under standard laboratory conditions (25°C, pH 7) but degrades under strong oxidative or alkaline environments, leading to urea formation or decarboxylation. Its logP value of -3.2 indicates extreme hydrophilicity, limiting membrane permeability—a trait shared with most polar arginine analogs [2] [9].
Pharmacokinetically, it likely undergoes renal clearance and competes with endogenous arginine for cellular transporters (e.g., CAT-1). Demethylation by hepatic enzymes may occur, analogous to L-NMMA, though its shorter side chain could alter metabolic rates [2] [3].
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Aqueous solubility | High (≥50 mg/mL) |
logP | -3.2 (predicted) |
Stability | Stable at pH 4–8; degrades in strong base/oxidants |
pKa | Carboxylate: ~2.5; α-amino: ~9.8; Guanidino: ~12.4 |
Reactivity | Nucleophilic guanidino group; forms salts with acids |
Nω-Methyl L-norarginine belongs to a family of arginine-based enzyme modulators. Its structural distinctions confer unique target interactions compared to well-studied analogs:
Nω-Methyl L-norarginine’s truncated backbone reduces steric bulk, potentially favoring selective binding to specific NOS isoforms. However, its inhibitory potency remains unquantified, unlike L-NMMA or L-NAME [2] [3].
Table 3: Structural and Functional Comparison of Key Arginine Derivatives
Compound | Structural Modifications | Molecular Weight (g/mol) | Primary Target | Key Functional Traits |
---|---|---|---|---|
Nω-Methyl L-norarginine | Shortened chain; Nω-methylguanidino | 174.20 | Presumed NOS | Uncharacterized potency/selectivity |
L-NMMA | Nω-methylguanidino (full chain) | 188.23 | Pan-NOS inhibition | Ki ~0.5 µM (nNOS); endogenous inhibitor |
L-NAME | Nω-nitro; α-methyl ester | 233.22 | Pan-NOS inhibition | Prodrug; enhances cellular uptake |
nor-NOHA | Shortened chain; Nω-hydroxyguanidino | 176.17 | Arginase inhibition | IC₅₀ ~0.5 µM (arginase) |
Functionally, Nω-methyl L-norarginine may compete with L-arginine (Km 2–15 μM for NOS isoforms) but with lower affinity than L-NMMA. Its effects extend beyond direct NOS inhibition: by limiting substrate availability, it indirectly upregulates arginase activity, shifting metabolism toward ornithine and polyamine synthesis [2] [5]. In models of excitotoxicity, analogs like L-NAME mitigate oxidative stress by blocking NO overproduction, suggesting potential neuroprotective roles for Nω-methyl L-norarginine [7].
Characterization of Nω-methyl L-norarginine relies on orthogonal analytical methods:
X-ray crystallography, though unreported for this compound, predicts a folded conformation stabilizing ionic interactions between the carboxylate and guanidino group, akin to L-NMMA polymorphs [2] [3].
Table 4: Analytical Parameters for Identification
Method | Conditions/Parameters | Key Identifiers |
---|---|---|
ESI-MS | Positive ion mode; 30 eV collision energy | [M+H]⁺ at m/z 175.1; MS/MS fragments at 158.1, 116.0 |
¹H NMR | 500 MHz, D₂O, δ (ppm) | 3.25 (s, 3H), 3.15 (t, 2H), 2.45 (m, 1H), 1.85 (m, 2H) |
RP-HPLC | C18, 5μm; 0–30% ACN in 0.1% TFA over 15 min; UV 210 nm | Rt = 6.8 min |
Chiral HPLC | Chirobiotic T column; methanol/ammonium acetate mobile phase | Baseline separation from D-enantiomer (ΔRt > 2.0 min) |
Comprehensive List of Compounds Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0